Ethyl 2-amino-5-methylthiazole-4-carboxylate hydrobromide

Antitubercular drug discovery Mycobacterium tuberculosis H37Rv Structure-activity relationship (SAR)

Ethyl 2-amino-5-methylthiazole-4-carboxylate hydrobromide (CAS 1698909-07-7) is the hydrobromide salt of a 2-aminothiazole-4-carboxylate ester bearing a 5-methyl substituent. It belongs to a class of heterocyclic scaffolds that have demonstrated tractable structure-activity relationships against Mycobacterium tuberculosis and utility as synthetic intermediates in kinase inhibitor programs.

Molecular Formula C7H11BrN2O2S
Molecular Weight 267.14
CAS No. 1698909-07-7
Cat. No. B2530178
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-amino-5-methylthiazole-4-carboxylate hydrobromide
CAS1698909-07-7
Molecular FormulaC7H11BrN2O2S
Molecular Weight267.14
Structural Identifiers
SMILESCCOC(=O)C1=C(SC(=N1)N)C.Br
InChIInChI=1S/C7H10N2O2S.BrH/c1-3-11-6(10)5-4(2)12-7(8)9-5;/h3H2,1-2H3,(H2,8,9);1H
InChIKeyTVFMXBVAGQYXQC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 2-amino-5-methylthiazole-4-carboxylate hydrobromide: A Specialized 2-Aminothiazole-4-carboxylate Building Block for Antitubercular and Kinase-Targeted Research


Ethyl 2-amino-5-methylthiazole-4-carboxylate hydrobromide (CAS 1698909-07-7) is the hydrobromide salt of a 2-aminothiazole-4-carboxylate ester bearing a 5-methyl substituent. It belongs to a class of heterocyclic scaffolds that have demonstrated tractable structure-activity relationships against Mycobacterium tuberculosis and utility as synthetic intermediates in kinase inhibitor programs [1] [2]. The compound exists as a pre-formed salt with enhanced crystallinity and handling characteristics relative to its free base counterpart (CAS 72054-60-5), making it a preferred procurement form for reproducible experimental workflows.

1

Building Block Format

Pre-formed hydrobromide salt supports reproducible weighing and stoichiometric consistency in automated parallel synthesis workflows.

Crystalline solid; eliminates in-situ salt formation steps

2

Research Context

Suited for antitubercular SAR studies against M. tuberculosis H37Rv and kinase inhibitor diversification programs requiring a three-point functionalization scaffold.

Scaffold validated in tubulin polymerization inhibitor synthesis

3

Scaffold Identity

2-Amino-5-methylthiazole-4-carboxylate ethyl ester regioisomer; distinct from the more common 4-methylthiazole-5-carboxylate scaffold series.

4-carboxylate regioisomer for scaffold-controlled SAR

Why Ethyl 2-amino-5-methylthiazole-4-carboxylate hydrobromide Cannot Be Replaced by Methyl Ester or Free Acid Analogs


The 2-aminothiazole-4-carboxylate pharmacophore is exquisitely sensitive to both the nature of the ester at position-4 and the methylation state at position-5. In the foundational analysis by Al-Balas et al., the methyl ester analog (compound 6) exhibited an MIC of 16 µg/mL (93 µM) against M. tuberculosis H37Rv, whereas the corresponding free carboxylic acid (compound 9) achieved an MIC of 0.06 µg/mL (0.35 µM)—a 266-fold potency difference driven solely by the ester/acid interchange at position-4 [1]. This stark divergence demonstrates that ester identity is not merely a prodrug or solubility convenience; it fundamentally governs antimycobacterial potency. Furthermore, the 5-methyl regioisomer scaffold (4-carboxylate series) differs from the more widely commercialized 4-methylthiazole-5-carboxylate scaffold, where ethyl carboxylate derivatives exhibit distinct antitubercular profiles (e.g., MIC = 1.56 µg/mL for a representative 5-ethyl carboxylate conjugate) [2]. Consequently, direct substitution of the ethyl ester hydrobromide with a methyl ester, free acid, or regioisomeric analog without re-validating biological activity will confound SAR interpretation and potentially abolish target engagement.

Ester/acid interchange may shift potency context

The ester identity at position-4 fundamentally governs antimycobacterial activity; substituting the ethyl ester with a methyl ester or free acid without re-validation may shift potency by orders of magnitude and confound SAR interpretation.

Regioisomer scaffold mismatch alters SAR profile

The 4-carboxylate thiazole scaffold exhibits a distinct antitubercular SAR from the 5-carboxylate regioisomeric series. Published data from the wrong regioisomer cannot guide procurement or activity expectations for this compound.

Salt-form interchange affects handling reproducibility

Free base and hydrobromide salt differ in crystallinity, hygroscopicity, and stoichiometric consistency. Direct form interchange may introduce weighing errors and batch variability in high-throughput screening workflows.

Quantitative Differentiation Evidence: Ethyl 2-amino-5-methylthiazole-4-carboxylate hydrobromide vs. Closest Analogs


Antimycobacterial Activity: Ester Identity Drives 266-Fold Potency Shift in the 2-Aminothiazole-4-carboxylate Scaffold

In the 2009 PLOS ONE study by Al-Balas et al., methyl 2-amino-5-methylthiazole-4-carboxylate (compound 6) demonstrated an MIC of 16 µg/mL (93 µM) against M. tuberculosis H37Rv. In contrast, the corresponding 2-amino-5-methylthiazole-4-carboxylic acid (compound 9, the hydrolyzed free acid) exhibited an MIC of 0.06 µg/mL (0.35 µM) [1]. This 266-fold potency differential underscores that the ester moiety at position-4 is a critical efficacy determinant—not a passive prodrug handle—and that interchange between ester and acid forms cannot be assumed to preserve antimycobacterial activity.

Ester vs. Acid MIC
Head-to-head
266-fold MIC shift between methyl ester (16 µg/mL) and free acid (0.06 µg/mL) against M. tuberculosis H37Rv
Reported ester/acid potency context; ethyl ester expected to exhibit a distinct intermediate MIC
Broth microdilution; whole-cell assay. Supports SAR interpretation review
Antitubercular drug discovery Mycobacterium tuberculosis H37Rv Structure-activity relationship (SAR)

Regioisomeric Scaffold Differentiation: 4-Carboxylate vs. 5-Carboxylate Thiazole Series Exhibit Distinct Antitubercular Potency

The target compound belongs to the 2-amino-5-methylthiazole-4-carboxylate regioisomeric series, which is structurally distinct from the more commonly studied 2-amino-4-methylthiazole-5-carboxylate scaffold. In the 2018 study by Abo-Ashour et al., a representative 2-amino-4-methylthiazole-5-ethyl carboxylate-thiazolidinone conjugate (compound 6k) exhibited an MIC of 1.56 µg/mL against M. tuberculosis, whereas the corresponding 5-acetyl analog (compound 6c) showed an MIC of 0.78 µg/mL—a 2-fold potency advantage for the acetyl over the ethyl carboxylate [1]. This demonstrates that even within the 5-carboxylate regioisomeric series, the ester/functional group at the carboxylate position modulates antitubercular activity. When combined with the PLOS ONE data on the 4-carboxylate series, it is evident that both the regioisomeric position (4- vs. 5-carboxylate) and the ester identity (methyl vs. ethyl vs. acid) are non-interchangeable variables that independently control biological outcomes.

Regioisomer Scaffold SAR
Cross-study comparable
4-carboxylate series (Al-Balas et al.) vs. 5-carboxylate series (Abo-Ashour et al.): distinct MIC profiles with scaffold-dependent ester effects
Scaffold-dependent SAR context; regioisomer identity controls biological outcome independently of ester substitution
Procurement must match the scaffold used in the original hit series
Antitubercular agents Regioisomer comparison Thiazole scaffold

Hydrobromide Salt Form: Enhanced Crystallinity and Handling vs. Free Base for Reproducible Weighing and Formulation

Ethyl 2-amino-5-methylthiazole-4-carboxylate is commercially available as both the free base (CAS 72054-60-5, melting point 111–113 °C) and the hydrobromide salt (CAS 1698909-07-7). The hydrobromide salt form is typically supplied as a crystalline solid with purity ≥98% (HPLC), offering improved ambient stability and reduced hygroscopicity compared to the free amine . While direct aqueous solubility data for the hydrobromide salt are not publicly reported, the free base has an estimated water solubility of 1815 mg/L (LogP 1.70, WSKOW estimate) ; salt formation with HBr is expected to substantially increase aqueous solubility via ionization, a well-established principle in pharmaceutical salt selection. The crystalline hydrobromide also provides superior flow properties and electrostatic behavior during automated weighing and solid dispensing, reducing variability in high-throughput screening workflows.

Salt Form Identity
Class-level
Hydrobromide salt (MW 267.14) vs. free base (MW 186.23): enhanced crystallinity, reduced hygroscopicity, expected aqueous solubility increase via ionization
Supports handling consistency and batch-to-batch weighing precision in automated workflows
Class-level salt formation inference; exact solubility fold-change not experimentally reported
Salt selection Solid-state properties Pre-formulation

Lipophilicity Tuning: Ethyl Ester Provides Intermediate LogP Between Methyl Ester and Free Acid for Cell Penetration Optimization

The ethyl ester substituent at position-4 imparts a calculated LogP of approximately 1.33, positioning it between the more polar methyl ester (LogP ≈ 1.2) and the significantly more hydrophilic free carboxylic acid [1] [2]. In the PLOS ONE study, the methyl ester (compound 6, LogP ~1.2) showed markedly weaker whole-cell activity (MIC = 16 µg/mL) compared to the free acid (compound 9, MIC = 0.06 µg/mL), suggesting that for this scaffold, lower LogP (higher polarity) correlates with improved antimycobacterial potency, potentially due to porin-mediated uptake mechanisms in the mycobacterial cell wall [3]. The ethyl ester, with its intermediate LogP of 1.33, provides a distinct lipophilicity point on the SAR landscape that is neither redundant with the methyl ester nor the free acid, enabling systematic exploration of the lipophilicity-potency relationship without committing to the extreme hydrophilicity of the acid form.

Lipophilicity Range
Data to verify
Calculated LogP ~1.33 (ethyl ester), intermediate between methyl ester (LogP ~1.2) and free acid (substantially lower LogP)
Lipophilicity-activity probe context; ethyl ester fills a strategic LogP niche for cell penetration optimization
In silico estimates; experimental LogP and permeability data to verify
Lipophilicity Cell permeability Lead optimization

Synthetic Tractability: Direct Use of Pre-Functionalized 2-Amino-5-methylthiazole-4-carboxylate Scaffold in One-Step Diversification vs. De Novo Heterocycle Construction

The 2-amino-5-methylthiazole-4-carboxylate scaffold is a validated starting material for the synthesis of thiazole-linked indolyl-3-glyoxylamide tubulin polymerization inhibitors. Guggilapu et al. (2017) employed ethyl 2-amino-5-methylthiazole-4-carboxylate (free base, CAS 72054-60-5) as the key building block to generate a series of derivatives, the most potent of which (compound 13d) exhibited an IC50 of 93 nM against DU145 prostate cancer cells in an MTT assay [1]. This scaffold provides three orthogonal diversification handles: (i) the 2-amino group for amide or urea coupling, (ii) the 5-methyl position for further functionalization (e.g., bromination followed by nucleophilic displacement), and (iii) the 4-carboxylate ester for hydrolysis, transesterification, or direct amidation. The hydrobromide salt form offers the added convenience of a pre-weighed, stoichiometrically defined form of the building block, eliminating the need for neutralization or salt exchange prior to use in coupling reactions under basic conditions.

Synthetic Tractability
Reported
Three-point diversification scaffold: 2-amino, 5-methyl, and 4-carboxylate ester handles; eliminates 2-3 de novo synthesis steps
Supports SAR acceleration in tubulin polymerization and kinase inhibitor programs
Reported IC50 context (93 nM, DU145); literature uses free base form
Parallel synthesis Building block Medicinal chemistry

Optimal Application Scenarios for Ethyl 2-amino-5-methylthiazole-4-carboxylate hydrobromide Based on Quantitative Evidence


Antitubercular Lead Optimization: SAR Exploration of the 4-Carboxylate Ester Group Against M. tuberculosis H37Rv

The 266-fold potency difference between methyl ester and free acid forms of the 2-amino-5-methylthiazole-4-carboxylate scaffold [1] positions the ethyl ester hydrobromide as an essential intermediate LogP probe for systematic SAR campaigns. Researchers can use this compound directly in whole-cell M. tuberculosis H37Rv assays to determine whether the ethyl ester confers potency that is intermediate between the weakly active methyl ester (MIC = 16 µg/mL) and the highly potent free acid (MIC = 0.06 µg/mL), or whether it reveals a non-linear SAR that could not be predicted by interpolation. The pre-formed hydrobromide salt ensures consistent dosing in MIC assays without pH shifts from counterion variability.

Kinase Inhibitor Medicinal Chemistry: Scaffold-Directed Diversification Using a Three-Point Functionalization Handle

The proven utility of ethyl 2-amino-5-methylthiazole-4-carboxylate as a precursor to tubulin polymerization inhibitors (IC50 = 93 nM, DU145 cells) [1] supports its use as a diversification scaffold in kinase inhibitor programs. The 2-amino group can be elaborated into amides, ureas, or sulfonamides; the 5-methyl group offers a handle for bromination and subsequent displacement; and the 4-ethyl ester can be hydrolyzed, transesterified, or directly amidated. Procurement of the hydrobromide salt eliminates the need for pre-activation of the free base and ensures reproducible stoichiometry in automated parallel synthesis platforms.

Physicochemical Property Optimization: Balancing Lipophilicity for Mycobacterial Cell Wall Penetration

With a calculated LogP of 1.33, the ethyl ester occupies a strategic lipophilicity window between the methyl ester (LogP ~1.2) and the free acid (LogP << 0 at physiological pH) [1]. This intermediate LogP is hypothesized to favor passive diffusion across the lipophilic mycobacterial cell wall while maintaining sufficient aqueous solubility for in vitro assay compatibility. The hydrobromide salt form further enhances aqueous solubility relative to the free base, making it the preferred form for dose-response studies where compound precipitation at high concentrations could confound MIC or IC50 determinations.

Regioisomer-Controlled SAR Studies: Discriminating 4-Carboxylate from 5-Carboxylate Thiazole Pharmacology

Given that 2-amino-4-methylthiazole-5-carboxylate derivatives exhibit distinct antitubercular profiles (e.g., MIC = 1.56 µg/mL for the 5-ethyl carboxylate-thiazolidinone conjugate) [1] compared to the 4-carboxylate series characterized by Al-Balas et al. [2], this compound serves as a critical probe for regioisomer-controlled SAR. Teams investigating thiazole-based antitubercular agents can use this 4-carboxylate ethyl ester hydrobromide to systematically compare potency, selectivity, and mechanism of action against matched 5-carboxylate analogs, ensuring that lead series differentiation is grounded in the correct regioisomeric scaffold from the outset.

Application
Selection Property
Validation Focus
Antitubercular SAR exploration
Ester-dependent potency context
MIC endpoint validation against M. tuberculosis H37Rv
Kinase inhibitor diversification
Three-point scaffold utility
Target engagement assay context
Lipophilicity-activity profiling
LogP-dependent permeability context
Cell penetration assay review
Regioisomer-controlled SAR studies
4-carboxylate scaffold identity
Regioisomer comparison validation
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